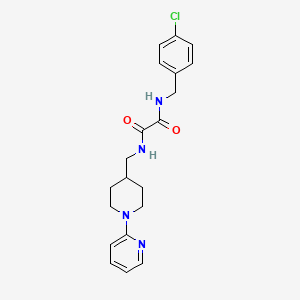

N1-(4-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

N1-(4-Chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorobenzyl group at the N1 position and a (1-(pyridin-2-yl)piperidin-4-yl)methyl moiety at the N2 position.

Properties

IUPAC Name |

N'-[(4-chlorophenyl)methyl]-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClN4O2/c21-17-6-4-15(5-7-17)13-23-19(26)20(27)24-14-16-8-11-25(12-9-16)18-3-1-2-10-22-18/h1-7,10,16H,8-9,11-14H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDLZFWOUZJURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-chlorobenzyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is C20H23ClN4O2, and it has been the subject of various studies focusing on its biological activity, particularly in the realms of antibacterial properties, enzyme inhibition, and receptor interaction.

Antibacterial Properties

Recent studies have indicated that compounds related to oxalamides exhibit moderate to strong antibacterial activity. For instance, derivatives containing piperidine and chlorobenzene moieties have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound under review has not been extensively tested in isolation, but similar structures suggest potential efficacy.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies are crucial as they can reveal the compound's potential in treating conditions like Alzheimer's disease or managing urea levels in patients with kidney issues. Compounds featuring similar structural motifs have demonstrated strong inhibitory activity against these enzymes .

The mechanism of action for this compound likely involves its interaction with specific biological targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. This interaction is critical for understanding how the compound can be utilized therapeutically.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antibacterial Screening : A study evaluated synthesized oxalamides for antibacterial activity against multiple strains. The results showed that certain derivatives had IC50 values significantly lower than standard treatments, indicating their potential as effective antibacterial agents .

- Enzyme Inhibition : Another study focused on the enzyme inhibitory properties of piperidine derivatives. The results indicated strong AChE inhibition, which is promising for developing treatments for neurodegenerative diseases .

- Docking Studies : Computational docking studies have been employed to predict how well these compounds bind to target proteins, providing insights into their potential pharmacological effects .

Comparative Data Table

| Compound Name | Molecular Formula | Antibacterial Activity | AChE Inhibition (IC50 µM) | Urease Inhibition |

|---|---|---|---|---|

| This compound | C20H23ClN4O2 | Moderate to Strong | Not yet quantified | Potentially high |

| Related Compound 1 | C19H21ClN4O2 | Strong against Salmonella | 0.63 ± 0.001 | High |

| Related Compound 2 | C22H25ClFN3O4S | Moderate against Bacillus | 1.21 ± 0.005 | Moderate |

Comparison with Similar Compounds

Structural and Functional Analogues in Antiviral Research

Key Compounds :

- N1-(4-Chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (14) and N1-(4-Chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) (): Structural Differences: Replace the target compound’s pyridine-piperidine unit with pyrrolidin-2-yl and thiazole rings. Bioactivity: Both compounds exhibit antiviral activity targeting the HIV CD4-binding site. Compound 15 showed higher yield (53%) and purity (HPLC: 95.0%) compared to 14 (39% yield, HPLC: 93.2%), suggesting that alkyl chain length (hydroxyethyl vs. hydroxymethyl) impacts synthetic efficiency and stability . Metabolism: Not discussed in , but thiazole rings may influence metabolic stability compared to the target compound’s pyridine-piperidine system.

- BNM-III-170 (): Structure: Features a guanidinomethyl group and indane core instead of the target’s pyridine-piperidine unit. Application: A CD4-mimetic HIV entry enhancer with demonstrated efficacy in vaccine adjuvancy. The guanidine group enhances electrostatic interactions with viral glycoproteins, a mechanism distinct from the target compound’s hypothetical binding mode .

Enzyme Inhibitors with Oxalamide Scaffolds

Key Compounds :

- N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) and analogues (): Structural Differences: Substituted phenyl groups (e.g., 3-chloro, 3-cyano) at N1 and methoxyphenethyl at N2. Application: Inhibitors of Stearoyl-CoA Desaturase (SCD), with compound 21 (3-ethoxyphenyl) showing the highest yield (83%). The absence of heterocyclic moieties (e.g., pyridine-piperidine) may limit CNS penetration compared to the target compound . Synthetic Challenges: Yields vary widely (23–83%), suggesting that electron-donating groups (e.g., ethoxy) improve reactivity over electron-withdrawing substituents (e.g., cyano) .

Flavoring Agents with Oxalamide Cores

Key Compound : N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) ():

- Structural Differences : 2,4-Dimethoxybenzyl (N1) and pyridin-2-yl ethyl (N2) groups vs. the target’s 4-chlorobenzyl and pyridine-piperidine.

- Application: A potent umami flavor enhancer with regulatory approval (FEMA 4233). Unlike pharmaceutical oxalamides, S336 undergoes rapid hepatic metabolism without amide bond hydrolysis, ensuring safety at low exposure levels (NOEL: 100 mg/kg bw/day in rats) .

- Safety Margin: >33 million between human exposure (0.0002–0.003 μg/kg/day) and NOEL, contrasting sharply with drug candidates where safety margins are narrower .

Metabolic and Toxicological Comparisons

- Pharmaceutical Oxalamides: Limited metabolism data are available for the target compound. However, analogues like BNM-III-170 and SCD inhibitors likely undergo cytochrome P450-mediated oxidation due to aromatic and heterocyclic substituents .

- This contrasts with aliphatic amides (e.g., N-(heptan-4-yl)benzamide), where ester hydrolysis dominates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.